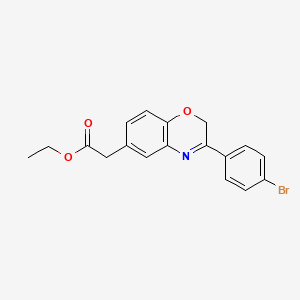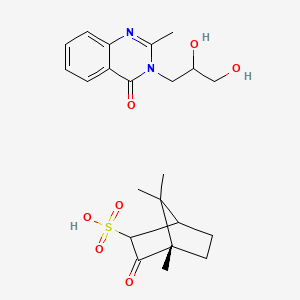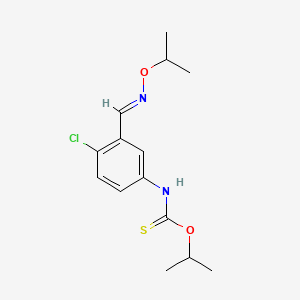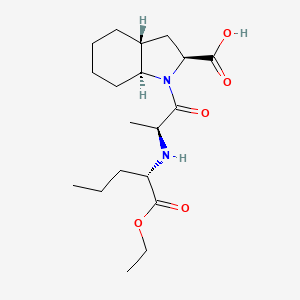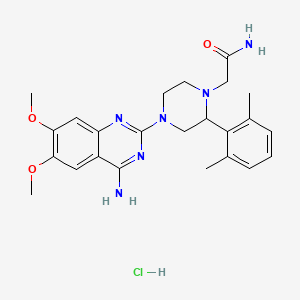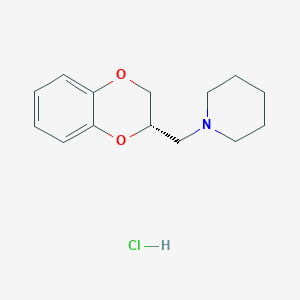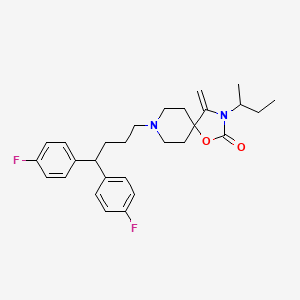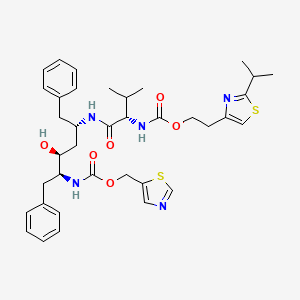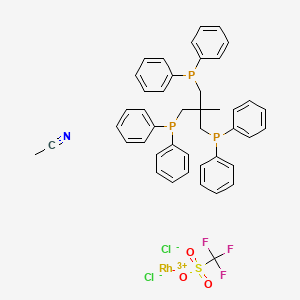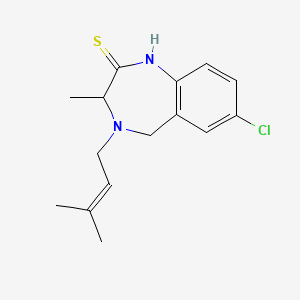![molecular formula C9H20NNaO8S B12763429 Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid CAS No. 159479-99-9](/img/structure/B12763429.png)
Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with sodium sulfite (1:1), compound with 2,2’,2’'-nitrilotris(ethanol) is a chemical substance with the molecular formula C6H15NO3.x (C3H4O2)x.xH2O3S.xNa . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with sodium sulfite (1:1), compound with 2,2’,2’'-nitrilotris(ethanol) involves the telomerization of 2-Propenoic acid with sodium sulfite in a 1:1 ratio. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired telomer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through various techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with sodium sulfite (1:1), compound with 2,2’,2’'-nitrilotris(ethanol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Propenoic acid, telomer with sodium sulfite (1:1), compound with 2,2’,2’'-nitrilotris(ethanol) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme reactions and protein interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug formulation and delivery systems.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, telomer with sodium sulfite (1:1), compound with 2,2’,2’'-nitrilotris(ethanol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Propenoic acid, 2-methyl-, telomer with sodium sulfite (1:1), sodium salt
- 2-Propenoic acid, telomer with sodium hydrogen sulfite, sodium salt
Uniqueness
2-Propenoic acid, telomer with sodium sulfite (1:1), compound with 2,2’,2’‘-nitrilotris(ethanol) is unique due to its specific telomerization process and the presence of 2,2’,2’'-nitrilotris(ethanol), which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications that similar compounds may not be able to achieve .
Properties
CAS No. |
159479-99-9 |
|---|---|
Molecular Formula |
C9H20NNaO8S |
Molecular Weight |
325.31 g/mol |
IUPAC Name |
sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid |
InChI |
InChI=1S/C6H15NO3.C3H4O2.Na.H2O3S/c8-4-1-7(2-5-9)3-6-10;1-2-3(4)5;;1-4(2)3/h8-10H,1-6H2;2H,1H2,(H,4,5);;(H2,1,2,3)/q;;+1;/p-1 |
InChI Key |
BVSBKOVIIDTBOV-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)O.C(CO)N(CCO)CCO.OS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


